molecular formula C24H17FN4O3 B4590003 N-[(1Z)-1-{N'-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-phenyleth-1-EN-1-YL]benzamide

N-[(1Z)-1-{N'-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-phenyleth-1-EN-1-YL]benzamide

Cat. No.: B4590003
M. Wt: 428.4 g/mol
InChI Key: HVFZASQCQKPELB-ACPLFORQSA-N
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Description

N-[(1Z)-1-{N’-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-phenyleth-1-EN-1-YL]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluoro-substituted indole moiety and a hydrazinecarbonyl group, making it a subject of interest for researchers.

Properties

IUPAC Name

N-[(Z)-3-[(5-fluoro-2-hydroxy-1H-indol-3-yl)diazenyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O3/c25-17-11-12-19-18(14-17)21(24(32)26-19)28-29-23(31)20(13-15-7-3-1-4-8-15)27-22(30)16-9-5-2-6-10-16/h1-14,26,32H,(H,27,30)/b20-13-,29-28?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFZASQCQKPELB-ACPLFORQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)N=NC2=C(NC3=C2C=C(C=C3)F)O)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)N=NC2=C(NC3=C2C=C(C=C3)F)O)\NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-{N’-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-phenyleth-1-EN-1-YL]benzamide typically involves multiple steps, starting with the preparation of the indole derivative. The fluoro-substituted indole is synthesized through a series of reactions, including halogenation and cyclization. The hydrazinecarbonyl group is then introduced through a condensation reaction with hydrazine derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-{N’-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-phenyleth-1-EN-1-YL]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted oxides, while reduction may produce hydrazine derivatives .

Scientific Research Applications

N-[(1Z)-1-{N’-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-phenyleth-1-EN-1-YL]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-{N’-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-phenyleth-1-EN-1-YL]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-1-{N’-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-phenyleth-1-EN-1-YL]benzamide is unique due to its fluoro-substituted indole moiety, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1Z)-1-{N'-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-phenyleth-1-EN-1-YL]benzamide
Reactant of Route 2
N-[(1Z)-1-{N'-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-phenyleth-1-EN-1-YL]benzamide

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